Caesium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CFT8634 is a potent and selective oral bifunctional degradation activating compound (BiDAC) that targets bromodomain-containing protein 9 (BRD9). It is being evaluated for the treatment of cancers that are dependent on BRD9, including synovial sarcoma and SMARCB1-null tumors . BRD9 is a component of the non-canonical SWI/SNF complex, and its degradation has shown promising results in inhibiting the proliferation of multiple myeloma cell lines and primary multiple myeloma cells .
Preparation Methods
CFT8634 was developed using C4 Therapeutics’ TORPEDO platform . The synthetic routes and reaction conditions for CFT8634 involve the formation of a ternary complex with BRD9 and cereblon E3 ligase, leading to the ubiquitination and subsequent degradation of BRD9 in the proteasome . The industrial production methods for CFT8634 are not explicitly detailed in the available literature, but it is known to be an orally bioavailable compound .
Chemical Reactions Analysis
Scientific Research Applications
CFT8634 has several scientific research applications, particularly in the field of cancer treatment. It has shown significant anti-tumor activity in preclinical models of synovial sarcoma and SMARCB1-null tumors . Additionally, CFT8634 has demonstrated synergy with pomalidomide in multiple myeloma xenograft models . The compound is currently being evaluated in a Phase 1/2 clinical trial for its efficacy in treating SMARCB1-perturbed cancers .
Mechanism of Action
The mechanism of action of CFT8634 involves the formation of a ternary complex with BRD9 and cereblon E3 ligase . This complex formation leads to the ubiquitination of BRD9, which is then targeted for degradation by the proteasome . The degradation of BRD9 disrupts the non-canonical SWI/SNF complex, inhibiting the proliferation of cancer cells that are dependent on BRD9 .
Comparison with Similar Compounds
CFT8634 is unique in its ability to selectively degrade BRD9, a target previously considered "undruggable" . Similar compounds include other BRD9 degraders and inhibitors, but CFT8634’s bifunctional degradation activating approach sets it apart . Other similar compounds include inhibitors of the bromodomain of BRD9, which have not been as effective in treating BRD9-dependent cancers .
Properties
CAS No. |
18649-05-3 |
---|---|
Molecular Formula |
CsH2PO4 CsH2O4P |
Molecular Weight |
229.893 g/mol |
IUPAC Name |
cesium;dihydrogen phosphate |
InChI |
InChI=1S/Cs.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
QPTUMKXXAAHOOE-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)[O-].[Cs+] |
Canonical SMILES |
[H+].[H+].[O-]P(=O)([O-])[O-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.